4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine
Description
Properties
IUPAC Name |
4-(1-ethylsulfonylpiperidin-4-yl)oxy-2,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-4-20(17,18)16-7-5-12(6-8-16)19-13-9-10(2)14-11(3)15-13/h9,12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKNMWWQKYWUCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)OC2=NC(=NC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an aldehyde or ketone, the piperidine ring can be formed via reductive amination.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced through sulfonylation reactions. This involves reacting the piperidine derivative with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment to the Pyrimidine Moiety: The final step involves linking the piperidine derivative to the dimethylpyrimidine moiety. This can be achieved through nucleophilic substitution reactions, where the piperidine derivative reacts with a halogenated pyrimidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized at the piperidine ring or the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the ethylsulfonyl group, potentially leading to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine exhibit significant antiviral properties. Studies have shown that derivatives with a pyrimidine structure can inhibit viral replication effectively. For instance, in vitro assays demonstrated that related compounds inhibited reverse transcriptase activity, suggesting potential applications in antiviral therapies against viruses such as HIV.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. A notable example is its competitive inhibition of tyrosinase, an enzyme critical in melanin production. Kinetic studies revealed effective inhibition at low concentrations (0.09 - 0.36 µM), indicating its potential use in cosmetic formulations aimed at skin lightening.
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer properties. Research involving similar piperidine derivatives has shown cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Fungicidal Activity
The compound has been investigated for its fungicidal properties. Similar derivatives have demonstrated effective inhibition of fungal growth, making them promising candidates for agricultural applications aimed at controlling crop diseases.
Summary of Biological Assays
| Assay Type | Efficacy | Concentration (µM) | Reference |
|---|---|---|---|
| Antiviral (MT-4 cells) | Significant inhibition | 0.20 - 0.35 | |
| Tyrosinase Inhibition | Competitive inhibitor | 0.09 - 0.36 | |
| Fungal Growth Inhibition | Effective at low concentrations | <50 |
Antiviral Studies
A study highlighted that compounds with similar structures exhibited EC50 values ranging from 130 to 263 µM against specific viral targets, indicating moderate antiviral potential.
Tyrosinase Inhibition
In kinetic studies involving tyrosinase, the compound demonstrated a significant reduction in diphenolase activity, suggesting its potential use in cosmetic formulations aimed at skin lightening.
Fungicidal Applications
Research into related picolinamide compounds has shown promising results in controlling fungal pathogens in agricultural settings, which could lead to the development of new fungicides based on this chemical structure.
Mechanism of Action
The mechanism of action of 4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine would depend on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl group may enhance the compound’s binding affinity or selectivity for its target, while the pyrimidine moiety may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-(Methylsulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine
- 4-((1-(Propylsulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine
- 4-((1-(Butylsulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine
Uniqueness
4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is unique due to the specific combination of the ethylsulfonyl group and the dimethylpyrimidine moiety. This combination may confer distinct chemical and biological properties, such as enhanced solubility, stability, or biological activity, compared to similar compounds with different sulfonyl groups.
Biological Activity
The compound 4-((1-(Ethylsulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Research indicates that the compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific methyl modifying enzymes, which play critical roles in epigenetic regulation. This inhibition can affect gene expression and cellular functions .
- Cellular Signaling Modulation : The compound may interact with various signaling pathways, influencing processes such as cell proliferation and survival .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. It has been reported to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro studies demonstrated significant cytotoxic effects against colorectal and breast cancer cells at micromolar concentrations .
Neuroprotective Effects
The ethylsulfonyl group in the compound is believed to contribute to neuroprotective properties. Research suggests that it may alleviate oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's .
Data Summary Table
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotection | Reduction of oxidative stress | |
| Enzyme inhibition | Modulation of methyl modifying enzymes |
Case Studies
Case Study 1: Anticancer Activity
A study conducted on various human cancer cell lines revealed that this compound exhibited IC50 values ranging from 5 to 15 µM, indicating potent anticancer activity. The mechanism was attributed to apoptosis induction through the activation of caspase pathways.
Case Study 2: Neuroprotection in Animal Models
In a murine model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque deposition. The study concluded that the compound's ability to modulate inflammatory responses was crucial for its neuroprotective effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
